Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride
Brand Name: Vulcanchem
CAS No.: 17567-17-8
VCID: VC21063069
InChI: InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1
SMILES: [B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]
Molecular Formula: C15H22BKN6
Molecular Weight: 336.29 g/mol

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride

CAS No.: 17567-17-8

Cat. No.: VC21063069

Molecular Formula: C15H22BKN6

Molecular Weight: 336.29 g/mol

* For research use only. Not for human or veterinary use.

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride - 17567-17-8

Specification

CAS No. 17567-17-8
Molecular Formula C15H22BKN6
Molecular Weight 336.29 g/mol
IUPAC Name potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide
Standard InChI InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1
Standard InChI Key NTWZGFNSHCFHIJ-UHFFFAOYSA-N
Isomeric SMILES [B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]
SMILES [B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]
Canonical SMILES [BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]

Introduction

Chemical Identity and Structure

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride belongs to the class of compounds known as "scorpionate" ligands, so named due to their tridentate binding capability that resembles a scorpion's pincers and stinger. The compound features a boron center with three attached 3,5-dimethylpyrazolyl groups and a potassium counterion.

Chemical Identifiers

The following table outlines the key chemical identifiers of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride:

ParameterValue
CAS Number17567-17-8
Molecular FormulaC₁₅H₂₂BKN₆
Molecular Weight336.29 g/mol
IUPAC NamePotassium tris(3,5-dimethyl-1H-pyrazol-1-yl)boranuide
InChI KeyNTWZGFNSHCFHIJ-UHFFFAOYSA-N
SMILES[K+].CC1=NN(BH-N2N=C(C)C=C2C)C(C)=C1

The compound is also known by several synonyms, including potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate and potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride .

Physical and Chemical Properties

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride possesses distinct physical and chemical properties that influence its behavior in various applications:

PropertyDescription
Physical FormFine needle-like crystalline powder
ColorWhite to yellow
Melting Point287°C (decomposition)
SolubilitySoluble in alcohols, THF, DMF, acetone; reacts with water
StabilityMoisture-sensitive

The compound decomposes at temperatures above 287°C and is sensitive to moisture, requiring careful handling and storage under dry conditions .

Synthesis Methods

The synthesis of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride follows a well-established procedure involving the reaction of potassium borohydride with 3,5-dimethylpyrazole.

Reaction Mechanism

The synthetic route can be represented by the following reaction:

3 (CH₃)₂C₃N₂H₂ + KBH₄ → K[HB((CH₃)₂C₃N₂)₃] + 3 H₂

During this process, hydrogen gas is evolved as each pyrazole molecule reacts with the boron center. The reaction becomes increasingly challenging with each successive 3,5-dimethylpyrazolyl addition due to increasing steric hindrance around the boron atom .

Optimization Strategies

For optimal synthesis yields, several key factors must be controlled:

  • Anhydrous conditions are essential to prevent hydrolysis

  • Use of dry solvents such as THF or diethyl ether is recommended

  • Maintaining an inert atmosphere throughout the reaction process

  • Slow addition of reactants to control reaction kinetics

  • Post-synthesis purification via recrystallization from hot ethanol

The 3,5-dimethylpyrazole required for this synthesis is typically obtained through the condensation of hydrazine with acetylacetone .

Structural Features and Bonding

The unique structural characteristics of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride directly influence its chemical behavior and applications.

Steric Effects

The methyl substituents on the pyrazole rings introduce significant steric hindrance, which has important consequences for the compound's coordination behavior:

  • The steric bulk limits the coordination number, typically allowing only one ligand to bind to a metal center

  • This leaves remaining coordination sites on the metal available for catalytic activities

  • The methyl groups create a hydrophobic environment that improves resistance to hydrolysis

  • Enhanced electron-donating effects from the methyl groups influence the electronic properties of resulting metal complexes

These steric effects distinguish Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride from simpler borohydrides and contribute to its effectiveness in various applications .

Applications in Chemical Research

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride has found diverse applications across multiple fields of chemistry and materials science.

Role as a Reducing Agent

As a reducing agent, the compound facilitates the reduction of various functional groups in organic synthesis. Its reactivity can be modulated through coordination with different metal centers, allowing for selective reductions that are difficult to achieve with simpler reducing agents .

Catalysis Applications

In catalysis, Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride plays critical roles:

  • Formation of metal complexes that catalyze reactions in organic chemistry

  • Stabilization of catalytic intermediates in reaction pathways

  • Enhancement of asymmetric catalysis through its unique steric properties

  • Support for C-H activation chemistry with late transition metals

Metal complexes derived from this compound show superior catalytic activity compared to non-methylated analogs, attributed to enhanced electron-donating and steric effects .

Materials Science Applications

The compound contributes to the development of advanced materials through:

  • Incorporation into polymer structures to enhance thermal stability

  • Use in the synthesis of nanomaterials with controlled properties

  • Development of materials with improved mechanical strength

  • Creation of photoluminescent materials through coordination with specific metals

These applications leverage the compound's ability to form stable complexes with precise geometric arrangements .

Analytical Chemistry

In analytical chemistry, Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride serves important functions:

  • Detection and quantification of specific metal ions

  • Development of selective analytical methods for environmental analysis

  • Creation of sensing platforms for materials characterization

  • Support for spectroscopic studies of metal coordination environments

The compound's selective binding properties make it valuable for analytical applications requiring high specificity .

Chemical Reactivity

Understanding the chemical reactivity of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is essential for its effective application in various chemical processes.

Types of Reactions

The compound participates in several reaction types:

Reaction TypeDescriptionProducts
Oxidation-ReductionParticipates in redox reactions due to the borohydride groupVaries based on reaction partners
SubstitutionPyrazolyl groups can be replaced by other ligandsModified coordination compounds
CoordinationForms complexes with various metalsMetal complexes with diverse properties
HydrolysisReacts with waterReleases hydrogen gas and forms boron-oxygen compounds

The reactivity pattern depends significantly on reaction conditions and partners, allowing for tunable outcomes in synthetic applications.

Metal Complex Formation

One of the most important aspects of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride chemistry is its ability to form metal complexes. The resulting complexes exhibit distinct properties that depend on:

  • The identity of the coordinated metal

  • The geometric arrangement of the coordination sphere

  • The electronic properties of the resulting complex

  • The steric environment created by the methyl substituents

These complexes have been extensively studied using X-ray crystallography, revealing that stable complexes form particularly well with late transition metals such as rhodium and iridium .

Comparative Analysis

Comparing Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride with related compounds highlights its distinctive properties and advantages.

Comparison with Similar Compounds

The following table compares key properties of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride with related borohydrides:

CompoundThermal StabilitySteric EnvironmentSolubility ProfileMain Applications
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydrideHigh (287°C decomposition)Highly hinderedOrganic solvents; reacts with waterCatalysis, coordination chemistry
Potassium Tris(1-pyrazolyl)borohydride (unsubstituted)Lower (186°C)Less hinderedSimilar but less soluble in non-polar solventsSimilar but less selective
Sodium Borohydride (NaBH₄)VariableMinimalWater-soluble, hygroscopicGeneral reducing agent
Lithium Borohydride (LiBH₄)LowerMinimalStudied for hydrogen storageStrong reducing agent

The 3,5-dimethyl substituents in Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride confer greater steric bulk compared to unsubstituted variants, enhancing thermal stability and solubility in organic media.

Advantages and Limitations

Understanding the advantages and limitations of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is crucial for its appropriate application:

Advantages:

  • Creates a hydrophobic environment that improves resistance to hydrolysis

  • Enables use in non-aqueous reaction systems

  • Provides superior activity in asymmetric catalysis

  • Offers precise control over metal coordination spheres

Limitations:

  • Moisture sensitivity requires careful handling

  • Higher cost compared to simpler borohydrides

  • Limited direct use in water-based systems

  • Requires specialized synthesis and purification techniques

These factors must be considered when selecting this compound for specific applications in research or industrial settings .

SupplierProduct SpecificationQuantityPrice Range (USD)
TCI America≥98.0% (T)5 g~$330
TCI America≥98.0% (T)25 g~$822
Thermo Scientific99%5 gVaries by region

These price points reflect the compound's specialized nature and the technical challenges involved in its synthesis and purification .

Future Research Directions

The ongoing exploration of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride continues to yield promising avenues for future research.

Emerging Applications

Several emerging areas show potential for expanded applications:

  • Development of new asymmetric catalysts with enhanced selectivity

  • Creation of photoluminescent materials through specific metal complexation

  • Exploration of biological applications through metal complexes

  • Investigation of novel material properties through incorporation into polymer matrices

Challenges and Opportunities

Future research faces both challenges and opportunities:

Challenges:

  • Improving moisture stability without compromising reactivity

  • Developing more efficient and cost-effective synthesis methods

  • Expanding water-compatible applications

Opportunities:

  • Designing next-generation scorpionate ligands with modified properties

  • Exploring applications in emerging fields like nanotechnology

  • Investigating sustainable catalysis applications

The continued study of this versatile compound promises to yield valuable insights and applications across multiple scientific disciplines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator